cis-(Z)-Flupentixol Dihydrochloride
Description
cis-(Z)-Flupentixol Dihydrochloride (CAS: 51529-01-2) is a thioxanthene derivative and a potent dopamine receptor antagonist. Its molecular formula is C₃₂H₂₅F₃N₂OS·2HCl, with a molecular weight of 507.4 g/mol. Structurally, it features a trifluoromethyl-substituted thioxanthene ring system linked to a piperazine ethanol moiety .
Properties
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N2OS.2ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;;/h1-2,4-8,16,29H,3,9-15H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVDQEIIMOZNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058737 | |
| Record name | Flupentixol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2413-38-9 | |
| Record name | Flupentixol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazine-1-ethanol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Flupenthixol dihydrochloride is synthesized through a series of chemical reactions involving the thioxanthene nucleus. The synthesis typically involves the following steps:
Formation of the Thioxanthene Nucleus: The thioxanthene nucleus is formed by the reaction of a suitable thioxanthene precursor with a trifluoromethyl group.
Substitution Reaction: The thioxanthene nucleus undergoes a substitution reaction with a piperazine derivative to form the intermediate compound.
Hydrochloride Formation: The intermediate compound is then reacted with hydrochloric acid to form flupenthixol dihydrochloride.
Industrial Production Methods: Industrial production of flupenthixol dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: The synthesis is carried out in batch reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Stepwise Salification
-
Reaction Conditions :
-
Mechanistic Insight :
Crystallization Optimization
-
Comparative Data :
| Method | Yield (E/Z) | Purity (E/Z) | Steps Required |
|---|---|---|---|
| Fractional Crystallization | 6% E, 2% Z | 94.9% E, 84.7% Z | 7–8 |
| Stepwise Salification | 70g E, 57g Z | 99.7% E, 90.6% Z | 2 |
The stepwise method reduces operational complexity and improves yield, making it industrially preferable .
Esterification for Prodrug Formation
cis-(Z)-Flupentixol is esterified to enhance bioavailability for depot injections:
-
Decanoate Ester Synthesis :
-
Mechanism : Nucleophilic acyl substitution at the hydroxyl group, forming a lipophilic ester for sustained release .
Salt Formation and Stability
-
Dihydrochloride Salt Synthesis :
-
Stability :
Analytical Characterization
Scientific Research Applications
Psychiatric Disorders
Cis-(Z)-Flupentixol is extensively studied for its efficacy in treating schizophrenia. Clinical studies have demonstrated its ability to alleviate both positive and negative symptoms of the disorder. Its unique receptor profile allows for a reduction in psychotic symptoms while minimizing side effects commonly associated with other antipsychotics .
Anxiolytic Effects
Research indicates that cis-(Z)-Flupentixol possesses anxiolytic properties, making it beneficial for patients with anxiety disorders. Its mechanism involves modulation of neurotransmitter systems, particularly through serotonin receptor antagonism .
Impact on Membrane Dynamics
Studies have shown that cis-(Z)-Flupentixol interacts with phospholipid membranes, influencing membrane fluidity and potentially altering the function of membrane-bound proteins. This interaction may underlie some of its clinical effects by modifying receptor dynamics within neuronal membranes .
Addiction Studies
Recent animal studies have explored the role of cis-(Z)-Flupentixol in addiction research, particularly regarding cocaine and nicotine dependence. The compound has been shown to reduce cocaine-induced activity in rats, suggesting potential applications in treating substance use disorders .
Cancer Research
Emerging evidence suggests that cis-(Z)-Flupentixol may inhibit pathways involved in cancer cell survival. It has been observed to dock at the ATP binding pocket of phosphatidylinositol 3-kinase (PI3K), a key player in oncogenic signaling pathways, indicating a possible role in cancer therapeutics .
Case Studies
Mechanism of Action
Flupenthixol dihydrochloride exerts its effects primarily through the blockade of central monoamine receptors, especially dopamine receptors. It acts as an antagonist at both D1 and D2 dopamine receptors, which helps in reducing psychotic symptoms . Additionally, at lower doses, it has anxiolytic, antidepressive, and mood-stabilizing effects . The compound’s mechanism of action involves modulation of neurotransmitter levels in the brain, leading to improved mood and reduced anxiety .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thioxanthene Derivatives
cis-(Z)-Clopentixol
- Structural Similarity : Shares the thioxanthene core but differs in substituents.
- Mechanism : Acts as an allosteric modulator of P-glycoprotein (Pgp), similar to cis-(Z)-Flupentixol. However, it lacks the trifluoromethyl group, reducing its binding affinity for dopamine receptors .
- Functional Differences : While both compounds interact with Phe983 in Pgp, cis-(Z)-Flupentixol restores 70% of [¹²⁵I]IAAP binding to vanadate-trapped Pgp, whereas cis-(Z)-Clopentixol shows reduced efficacy (~50%) under similar conditions .
cis-(Z)-753
Other Dopamine Antagonists
Chlorprothixene
- Receptor Profile : Antagonizes dopamine and histamine receptors but lacks selectivity for D1/D2 subtypes .
- Clinical Use : Primarily used for psychosis but associated with higher sedation due to histamine receptor blockade .
Sultopride Hydrochloride
Bromocriptine
Mechanistic and Functional Comparisons
P-glycoprotein (Pgp) Modulation
This effect is attributed to its ability to stabilize a high-affinity conformational state of Pgp, facilitating substrate release .
Key Findings :
- Vanadate-Trapped Pgp : Incubation with 25 µM cis-(Z)-Flupentixol restores substrate binding within 2.5 minutes, while other analogs require longer durations or fail entirely .
- Trypsin Protection Assays : cis-(Z)-Flupentixol protects an 80-kDa fragment of Pgp from proteolysis, indicating direct interaction with the transporter’s substrate-binding domain .
Comparative Data Tables
Table 1: Receptor Affinity and Selectivity
| Compound | D1 Ki (nM) | D2 Ki (nM) | 5-HT2A Ki (nM) |
|---|---|---|---|
| cis-(Z)-Flupentixol | 0.38 | 0.38 | 7.0 |
| cis-(Z)-Clopentixol | 1.2 | 1.5 | 15.0 |
| Sultopride HCl | >1000 | 0.12 | >1000 |
| Chlorprothixene | 8.5 | 3.2 | 45.0 |
Table 2: Pgp Modulation Efficacy
| Compound | [¹²⁵I]IAAP Binding Regeneration (%) | Trypsin Protection (Fragment Size) |
|---|---|---|
| cis-(Z)-Flupentixol | 70–200 | 80 kDa |
| cis-(Z)-Clopentixol | 40–60 | None |
| cis-(Z)-753 | <10 | None |
Biological Activity
Introduction
Cis-(Z)-Flupentixol dihydrochloride, commonly referred to as flupentixol, is an antipsychotic medication belonging to the thioxanthene class. It is primarily used in the treatment of schizophrenia and other related psychotic disorders. This article delves into the biological activity of cis-(Z)-flupentixol, focusing on its pharmacodynamics, mechanisms of action, interactions with biological membranes, and clinical implications.
Cis-(Z)-Flupentixol exhibits its pharmacological effects primarily through antagonism at dopamine receptors. It has been shown to bind with high affinity to both D1 and D2 dopamine receptors, which are critical in the modulation of neurotransmission associated with psychotic symptoms.
Key Mechanisms:
- Dopamine Receptor Antagonism : Cis-(Z)-flupentixol acts as an antagonist at dopamine D2 receptors with a Ki value of 0.38 nM, indicating strong binding affinity . It also interacts with D1, D3, and D4 receptors but with lower affinities .
- Serotonin Receptor Interaction : The compound also exhibits antagonistic properties at serotonin receptors, particularly 5-HT2A and 5-HT2C, which are implicated in mood regulation and anxiety .
- Alpha-Adrenergic Receptor Blockade : Flupentixol binds to alpha-1 adrenergic receptors, contributing to its overall pharmacological profile .
Efficacy in Schizophrenia
Clinical studies have demonstrated the efficacy of cis-(Z)-flupentixol in managing symptoms of schizophrenia. A notable study indicated that patients who experienced a reduction in dosage exhibited increased morbidity and a higher relapse rate of schizophrenic symptoms . This suggests that maintaining therapeutic levels is crucial for effective management.
Anxiolytic and Antidepressant Effects
Cis-(Z)-flupentixol has shown potential as an adjunctive treatment for anxiety and depressive disorders. Its antidepressant effects are believed to be mediated through serotonin receptor antagonism .
Interaction with Biological Membranes
Recent studies have explored the interaction of cis-(Z)-flupentixol with phospholipid membranes, revealing insights into its mechanism at the molecular level.
Membrane Interaction Studies
- EPR and FTIR Analysis : Research utilizing Electron Paramagnetic Resonance (EPR) and Fourier Transform Infrared (FTIR) spectroscopy has shown that flupentixol incorporates into dipalmitoylphosphatidylcholine (DPPC) membranes. The incorporation alters membrane dynamics, potentially affecting membrane-bound proteins and receptors essential for neurotransmission .
- Phase Separation : Differential Scanning Calorimetry (DSC) results indicated that flupentixol causes phase separation within lipid bilayers, which could influence receptor function and drug efficacy .
Pharmacokinetics
Cis-(Z)-flupentixol demonstrates linear pharmacokinetics with a half-life of approximately 35 hours following oral administration. It is predominantly metabolized in the liver through sulfoxidation and glucuronidation pathways .
Table: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Half-life | ~35 hours (oral) |
| Protein Binding | ~99% |
| Metabolism | Liver (sulfoxidation, glucuronidation) |
| Elimination Route | Primarily fecal |
Adverse Effects
While generally well-tolerated, cis-(Z)-flupentixol can cause side effects such as extrapyramidal symptoms, tardive dyskinesia, and neuroleptic malignant syndrome (NMS) . Monitoring for these effects is essential during treatment.
Q & A
Q. How to design dose-response studies differentiating antipsychotic vs. pro-apoptotic effects in cancer cells?
- Methodology : Use glioblastoma cell lines (e.g., U87-MG) treated with 0.1–50 µM cis-(Z)-Flupentixol. Antipsychotic effects (D2 antagonism) dominate at <1 µM (EC50: 0.5 µM), while pro-apoptotic effects (caspase-3 activation) occur at >10 µM. Include PI3K/Akt pathway inhibitors to isolate mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
